molecular formula C12H21N3 B1485081 {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 2097965-89-2

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No.: B1485081
CAS No.: 2097965-89-2
M. Wt: 207.32 g/mol
InChI Key: JGGUDZMDGIIBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a synthetic organic compound. It is characterized by the presence of a pyrazole ring, a cyclobutylmethyl group, and a propylamine group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine typically involves multiple steps starting from commercially available precursors. One common approach is:

  • Formation of Pyrazole Core: : Starting with an appropriate diketone and hydrazine hydrate, the pyrazole core is constructed through a cyclization reaction.

  • Introduction of Cyclobutylmethyl Group: : The cyclobutylmethyl group is introduced via alkylation of the pyrazole intermediate.

  • Attachment of Propylamine Chain: : The final step involves attaching the propylamine chain via reductive amination, using methylamine as the source of the amine group.

Industrial Production Methods

In an industrial setting, these synthetic steps can be scaled up using batch or continuous-flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine is capable of undergoing various chemical reactions:

  • Oxidation: : Can be oxidized using agents like hydrogen peroxide, forming various oxo derivatives.

  • Reduction: : Undergoes reduction with reagents like sodium borohydride, typically targeting the pyrazole ring.

  • Substitution: : The amine group allows for various substitution reactions, forming amides or other substituted amines.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, under acidic or basic conditions.

  • Reduction: : Sodium borohydride in methanol.

  • Substitution: : Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products

  • Oxidation Products: : Oxo derivatives, nitro compounds.

  • Reduction Products: : Fully saturated pyrazole derivatives.

  • Substitution Products: : Amides, substituted amines.

Scientific Research Applications

{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine has diverse applications:

  • Chemistry: : Used as a building block in the synthesis of complex molecules.

  • Biology: : Serves as a probe to study biological processes involving amine-reactive enzymes.

  • Medicine: : Investigated for its potential as a pharmacological agent, targeting various receptors and enzymes.

  • Industry: : Employed in the development of new materials, such as polymers and coatings.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets.

  • Molecular Targets: : Enzymes like monoamine oxidase, various receptors.

  • Pathways Involved: : Inhibition or activation of enzymatic activity, receptor binding leading to downstream signaling cascades.

Comparison with Similar Compounds

Comparing {3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine to similar compounds highlights its unique features:

  • Similar Compounds: : {3-[1-(phenylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine, {3-[1-(tert-butylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine.

  • Uniqueness: : The cyclobutylmethyl group imparts distinct steric and electronic properties, affecting its reactivity and biological activity.

There you go! Should we dive even deeper into any of these sections?

Properties

IUPAC Name

3-[1-(cyclobutylmethyl)pyrazol-4-yl]-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-13-7-3-6-12-8-14-15(10-12)9-11-4-2-5-11/h8,10-11,13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGUDZMDGIIBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CN(N=C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 2
Reactant of Route 2
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 3
Reactant of Route 3
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 4
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 5
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 6
Reactant of Route 6
{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.